3-(4-fluorobenzyl)-7-((1-phenylethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
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Overview
Description
3-(4-fluorobenzyl)-7-((1-phenylethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a synthetic organic compound belonging to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorobenzyl)-7-((1-phenylethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves multiple steps:
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Formation of the Triazolopyrimidine Core: : The initial step involves the cyclization of appropriate precursors to form the triazolopyrimidine core. This can be achieved through the reaction of 4-fluorobenzylamine with a suitable nitrile under acidic or basic conditions to form the intermediate triazole.
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Thioether Formation: : The intermediate triazole is then reacted with 1-phenylethylthiol in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to introduce the thioether group at the 7-position.
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Final Cyclization and Purification: : The final product is obtained through cyclization and purification steps, which may involve recrystallization or chromatographic techniques to ensure high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether group, leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can target the triazolopyrimidine core or the aromatic rings, potentially altering the electronic properties and biological activity of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2), alkylating agents, and various nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, potentially leading to derivatives with varied biological activities.
Scientific Research Applications
3-(4-fluorobenzyl)-7-((1-phenylethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine has several scientific research applications:
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Medicinal Chemistry: : This compound is investigated for its potential as an anti-cancer agent, particularly in targeting specific cancer cell lines . Its structure allows for interactions with various biological targets, making it a candidate for drug development.
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Biological Studies: : It is used in studies exploring its effects on cellular pathways and mechanisms, including apoptosis and cell proliferation .
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Chemical Biology: : The compound serves as a tool in chemical biology to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
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Industrial Applications:
Mechanism of Action
The mechanism of action of 3-(4-fluorobenzyl)-7-((1-phenylethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorobenzyl)-7-((1-phenylethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- 3-(4-methylbenzyl)-7-((1-phenylethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- 3-(4-bromobenzyl)-7-((1-phenylethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Uniqueness
The uniqueness of 3-(4-fluorobenzyl)-7-((1-phenylethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine lies in the presence of the fluorobenzyl group, which can significantly influence its biological activity and pharmacokinetic properties. Fluorine atoms are known to enhance the metabolic stability and binding affinity of compounds, making this particular derivative potentially more effective in its applications compared to its analogs .
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-7-(1-phenylethylsulfanyl)triazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5S/c1-13(15-5-3-2-4-6-15)26-19-17-18(21-12-22-19)25(24-23-17)11-14-7-9-16(20)10-8-14/h2-10,12-13H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXJXCSAOIBVSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)SC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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